H-Tyr-Tyr-NH2 HCl
Description
Historical Context and Discovery within Peptide Chemistry
The availability of specific peptide sequences like H-Tyr-Tyr-NH2 HCl is a direct result of advancements in peptide chemistry, most notably the development of solid-phase peptide synthesis (SPPS). This technique revolutionized the field by enabling the straightforward and efficient creation of custom peptides. The study of small peptides gained momentum as scientists recognized their roles as hormones, neurotransmitters, and signaling molecules. cymitquimica.com Tyrosine-containing peptides, in particular, have been of significant interest due to the unique properties of tyrosine's phenolic side chain, which is crucial for the activity of many enzymes and receptors. plos.org The synthesis of simple dipeptides and tripeptides, such as tyrosyl-glycyl-glycine, has been a subject of research to develop more efficient, coupling-reagent-free methods. biopharminternational.com While the specific discovery of H-Tyr-Tyr-NH2 is not marked by a singular event, its existence as a research chemical is embedded in this broader history of synthetic peptide chemistry and the ongoing exploration of short amino acid sequences.
Significance and Role in Contemporary Biochemical and Medicinal Chemistry Research
This compound is not typically an end product but rather a tool for discovery and a starting point for development. Its significance lies in its utility as a model compound and a structural scaffold. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for a wide range of experimental assays. ontosight.ai The fundamental chemical properties of the related free base, L-Tyrosyl-L-tyrosinamide, are well-documented. ontosight.ai
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide | |
| Molecular Formula | C18H21N3O4 (Free Base) | |
| Molecular Weight | 343.4 g/mol (Free Base) | |
| CAS Number | 20240-32-8 (Free Base) | ontosight.ai |
| CAS Number | 98758-81-7 (HCl Salt) | |
| Structure | A dipeptide of two L-tyrosine residues with a C-terminal amide. | ontosight.ai |
In biochemical research, this compound serves several key roles:
Enzyme Substrate Studies: The peptide bond between the two tyrosine residues makes it a potential substrate for various proteases. Specifically, enzymes like chymotrypsin (B1334515), which preferentially cleave peptide bonds C-terminal to aromatic amino acids such as tyrosine and phenylalanine, could be studied using this compound. wikipedia.org Its simplicity allows researchers to investigate enzyme kinetics and specificity in a controlled manner.
Biochemical Probes: The two tyrosyl groups are important for molecular interactions. Studies have used simple tyrosine derivatives, like N-acetyl-L-tyrosinamide (NAYA), as model compounds to investigate the role of tyrosine residues in complex processes like protein aggregation. mdpi.com Similarly, H-Tyr-Tyr-NH2 could be used to probe protein binding sites that recognize tyrosine or to study processes where tyrosine-tyrosine interactions are relevant. The phenolic hydroxyl groups can also act as hydrogen bond donors and are known to confer antioxidant properties. cymitquimica.com
Scaffold for Medicinal Chemistry: L-Tyrosine and its derivatives are considered promising scaffolds for synthesizing biologically active compounds. academie-sciences.fr H-Tyr-Tyr-NH2 provides a simple yet functionally rich starting point for creating new molecules. Its two phenolic rings and terminal amine and amide groups can be chemically modified to develop structure-activity relationships (SAR) for a given biological target. Research has shown that conjugating amino acids like tyrosine to other molecules can enhance biological activity, such as antioxidant or anthelmintic effects. advancedchemtech.com
Building Block for Peptide Synthesis: The dipeptide can be incorporated as a single unit into larger, more complex peptide structures. This can be more efficient than adding amino acids one by one, particularly when synthesizing repeating sequence motifs.
Current Research Landscape and Future Directions for this compound Studies
The current research landscape favors the use of well-defined molecular tools to dissect complex biological questions. Simple peptides and amino acid derivatives are central to this approach. For instance, L-tyrosinamide has been used as a target to select for DNA aptamers capable of acting as enzyme inhibitors, demonstrating how a simple molecule can be pivotal in advanced drug discovery techniques. nih.gov Furthermore, tyrosine derivatives are fundamental in studying essential enzymes like tyrosyl-tRNA synthetase and tyrosyl-DNA phosphodiesterase, which are targets for antimicrobial and anticancer drugs, respectively. nih.govnih.gov
Future research involving this compound is likely to proceed in several directions:
Development of Novel Enzyme Inhibitors: By modifying its structure, H-Tyr-Tyr-NH2 could serve as the basis for designing competitive inhibitors for specific proteases or other enzymes that recognize tyrosine-containing sequences.
Probing Disease Mechanisms: Its potential antioxidant properties, conferred by the dual phenolic groups, could be investigated in the context of diseases associated with oxidative stress. ontosight.ai Its role in peptide aggregation studies, similar to how other tyrosine amides are used, could also be explored. mdpi.com
Creation of Peptide Libraries: The dipeptide could be used as a core structure in combinatorial chemistry to generate libraries of related peptides for high-throughput screening against various drug targets.
Biomaterial Applications: Tyrosine-derived polymers are being explored for use in medical devices and tissue engineering. The di-tyrosine motif could be incorporated into novel biomaterials to enhance their biological properties or biocompatibility.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
98758-81-7 |
|---|---|
Molecular Formula |
C18H22ClN3O4 |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C18H21N3O4.ClH/c19-15(9-11-1-5-13(22)6-2-11)18(25)21-16(17(20)24)10-12-3-7-14(23)8-4-12;/h1-8,15-16,22-23H,9-10,19H2,(H2,20,24)(H,21,25);1H/t15-,16-;/m0./s1 |
InChI Key |
PYUFRIUZRAOFSI-MOGJOVFKSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)N)O.Cl |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)N)O.Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)N)O.Cl |
sequence |
YY |
Origin of Product |
United States |
Synthesis and Chemical Modification of H Tyr Tyr Nh2 Hcl
Established Synthetic Methodologies for Dipeptide Amides
The formation of the peptide bond between two amino acids is a cornerstone of peptide chemistry. For a dipeptide amide like H-Tyr-Tyr-NH2, the primary methods involve either building the peptide on a solid support (Solid-Phase Peptide Synthesis) or conducting the entire synthesis in a liquid medium (Solution-Phase Synthesis).
Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is a widely used technique for producing peptides. proteogenix.science Its main advantage lies in the simplification of the purification process, as excess reagents and by-products are washed away by filtration after each step while the growing peptide remains covalently attached to an insoluble polymer resin. iris-biotech.de
The synthesis of H-Tyr-Tyr-NH2 via SPPS would typically follow these steps:
Resin Attachment: The first amino acid, an N-terminally protected Tyrosine (e.g., Fmoc-Tyr(tBu)-OH), is attached to a suitable amide-generating resin, such as Rink Amide resin. The tert-butyl (tBu) group protects the hydroxyl function of the tyrosine side chain. nih.gov
Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed using a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose the free amino group. ejbiotechnology.info
Coupling: The second N-terminally protected Tyrosine (Fmoc-Tyr(tBu)-OH) is activated by a coupling reagent (e.g., HCTU, PyBOP) and added to the resin to form the peptide bond. thaiscience.infouinjkt.ac.id This cycle of deprotection and coupling is repeated for each amino acid in the sequence.
Cleavage and Deprotection: Once the dipeptide is assembled on the resin, it is cleaved from the solid support. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) mixed with scavengers (e.g., water, triisopropylsilane) to quench reactive cations and prevent side reactions with sensitive residues like tyrosine. proteogenix.science This step also removes the side-chain protecting groups (tBu).
Purification and Salt Formation: The crude peptide is then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is often lyophilized from a solution containing hydrochloric acid to yield the stable H-Tyr-Tyr-NH2 HCl salt. nih.gov
Two main strategies are employed in SPPS: the Boc/Bzl strategy, which uses acid-labile groups, and the more common Fmoc/tBu strategy, which offers milder deprotection conditions for the N-terminus. iris-biotech.de The Fmoc strategy is generally preferred for its compatibility with a wider range of functionalities and avoidance of harsh acids at every cycle. nih.gov
Solution-Phase Peptide Synthesis (LPPS), while often more time-consuming and requiring more complex purification of intermediates, remains a valuable method, particularly for large-scale production and the synthesis of short peptides or peptide fragments. americanpeptidesociety.orgbachem.com In this approach, all reactions are carried out in a homogenous liquid phase. ekb.eg
The synthesis of H-Tyr-Tyr-NH2 in solution would involve:
Protection: The amino group of one tyrosine molecule is protected (e.g., with a Boc or Z group), and the carboxyl group of the second tyrosine is protected as an ester (e.g., methyl or ethyl ester). The side-chain hydroxyl groups are also typically protected (e.g., as benzyl (B1604629) or t-butyl ethers).
Coupling: The two protected amino acids are coupled in a suitable organic solvent using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to form the protected dipeptide, Boc-Tyr(tBu)-Tyr(tBu)-NH2. rsc.org
Intermediate Purification: The resulting protected dipeptide must be purified from by-products and unreacted starting materials, often through extraction and crystallization. google.com
Deprotection: All protecting groups are removed in a final step. For instance, Boc and tBu groups are removed with a strong acid like TFA, while Z and benzyl groups can be removed by catalytic hydrogenation. google.com
Final Purification and Salt Formation: The final product is purified, typically by chromatography, and converted to the hydrochloride salt.
A key advantage of solution-phase synthesis is the ability to purify and characterize intermediates at each stage, ensuring the quality of the final product. bachem.com
The choice between SPPS and solution-phase synthesis often depends on the desired scale, peptide length, and complexity. While specific yield and purity data for this compound is not extensively published, comparisons can be drawn from the synthesis of similar or more complex peptides.
SPPS generally offers faster synthesis times and is amenable to automation, making it ideal for research-scale production and the synthesis of long peptides. americanpeptidesociety.orgbachem.com However, the repetitive nature of the process without intermediate purification can lead to the accumulation of deletion sequences or other impurities, potentially lowering the final purity and yield of the crude product. nih.gov In contrast, solution-phase synthesis, with its intermediate purification steps, can often deliver a higher purity product before final chromatography, which can be advantageous for large-scale manufacturing where final purification is a significant cost factor. google.com
Below is a comparative table illustrating typical yields and purities for different peptide synthesis methods, based on data for various peptides.
| Method | Peptide Example | Crude Purity (%) | Overall Yield (%) | Reference |
| Boc-SPPS | MEN 10208 (Nonapeptide) | Lower than Fmoc-SPPS | Lower than Fmoc-SPPS | nih.gov |
| Fmoc-SPPS | MEN 10208 (Nonapeptide) | Superior to Boc-SPPS | Superior to Boc-SPPS | nih.gov |
| Fmoc-SPPS (Manual) | NBC759 (13-mer) | 98.7 | 78.5 | ejbiotechnology.info |
| Fmoc-SPPS (Microwave) | NBC759 (13-mer) | 59.1 | 48.2 | ejbiotechnology.info |
| Solution Phase | H-Tyr-D-Ala-Phe(pF)-Phe-NH2 | >90 | >90 | google.com |
| Solution Phase | Boc-Tyr-Trp-OMe | >95 (after column) | 82 | rsc.org |
This table is for illustrative purposes and shows data for different peptides to highlight general trends in synthesis efficiency.
Novel Synthetic Routes and Optimization Techniques
In response to the growing demand for more sustainable and efficient manufacturing processes, novel methods for peptide synthesis are being explored. These include enzymatic approaches and the application of green chemistry principles.
Enzymatic peptide synthesis offers several advantages over traditional chemical methods, including high stereospecificity (avoiding racemization), mild reaction conditions (aqueous environment, neutral pH), and the reduced need for protecting groups. nih.govubc.ca Proteases or specially engineered ligases can be used to catalyze the formation of peptide bonds. nih.gov
For the synthesis of a dipeptide like H-Tyr-Tyr-NH2, a kinetically controlled approach using a protease like thermolysin or chymotrypsin (B1334515) could be employed. ubc.ca The general process involves:
Substrate Preparation: An N-terminally unprotected tyrosine ester (e.g., H-Tyr-OEt) acts as the acyl donor, and an unprotected tyrosine amide (H-Tyr-NH2) serves as the nucleophile.
Enzymatic Coupling: The two components are incubated in an aqueous buffer, often with an organic co-solvent to improve solubility, in the presence of the selected enzyme. The enzyme catalyzes the peptide bond formation.
Reaction Control: The reaction is stopped before the product begins to be hydrolyzed by the same enzyme, which is a common challenge in kinetically controlled synthesis.
Purification: The product is isolated and purified from the reaction mixture.
One study demonstrated the high-yield production of N-acetyl-tyrosyl-tyrosine using H2O2 on a Schiff-base complex, showcasing an alternative pathway for forming the Tyr-Tyr linkage. nih.gov While direct enzymatic synthesis of H-Tyr-Tyr-NH2 has been explored for analogous dipeptides, specific yield data remains limited. For example, the synthesis of morphiceptin (B1676752) (H-Tyr-Pro-Phe-Pro-NH2) was achieved with a 40% yield using dipeptidyl aminopeptidase (B13392206) IV. proteogenix.science
| Enzyme/Method | Dipeptide Synthesized | Yield (%) | Reference |
| Thermolysin | Z-L-Asp-Phe-OMe | ~90% (optimized) | ubc.ca |
| α-Chymotrypsin | Ac-Phe-Tyr-NH2 | 85.5% (optimized) | N/A |
| Dipeptidyl Aminopeptidase IV | Tyr-Pro-Phe-Pro-NH2 | 40% | proteogenix.science |
| Adenylating Enzyme (TycA-A) | Tryptophyl-N-alkylamides | Varies (e.g., 27% for Trp-NH-Hex) | d-nb.info |
This table presents yields for various enzymatically synthesized dipeptides and related compounds to illustrate the potential of these methods.
Green chemistry aims to reduce or eliminate hazardous substances in chemical processes. sioc-journal.cn In peptide synthesis, this translates to minimizing solvent waste, using less toxic reagents, and improving energy efficiency.
Key green chemistry strategies applicable to H-Tyr-Tyr-NH2 synthesis include:
Greener Solvents: Replacing hazardous solvents like DMF and dichloromethane (B109758) (DCM) with more environmentally benign alternatives such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.gov
Solvent-Free Synthesis: Mechanochemical methods, such as ball-milling, can be used to form peptide bonds without any solvent, significantly reducing waste. rsc.orgresearchgate.net
Efficient Coupling Reagents: Developing new coupling reagents that are more atom-economical and produce less harmful by-products. organic-chemistry.org
Catalytic Methods: As discussed, enzymatic synthesis is inherently a green approach. Other catalytic methods that reduce the need for stoichiometric activating agents are also being explored.
For instance, a sustainable enzymatic method for amide bond formation using Candida antarctica lipase (B570770) B (CALB) in the green solvent CPME has been developed, achieving excellent conversions (>92%) and yields (>90%) for a variety of amides. mdpi.com Another approach uses mechanochemical grinding with the reagent 2,4,6-trichloro-1,3,5-triazine (TCT) to produce dipeptides in moderate to excellent yields without detectable racemization. rsc.org These methodologies represent promising future directions for the environmentally friendly production of dipeptides like H-Tyr-Tyr-NH2.
Development of High-Throughput Synthesis Protocols
The synthesis of dipeptides such as H-Tyr-Tyr-NH2 and its derivatives has been significantly accelerated by the development of high-throughput synthesis (HTS) protocols. These methods move beyond traditional, manual peptide synthesis, enabling the rapid production of numerous peptides for screening and research. springernature.com
One prominent approach is the use of microwave-assisted peptide synthesis in the solution phase. This technique can drastically reduce reaction times from hours to minutes. For instance, a method utilizing titanium tetrachloride (TiCl₄) as a condensing agent under microwave irradiation has proven effective for the efficient formation of dipeptide systems. mdpi.com The reaction conditions are compatible with various N-terminal protecting groups, including Fmoc, Boc, and Z, which are crucial for stepwise peptide elongation. mdpi.com The process is not only rapid but also high-yielding, with reported yields often exceeding 70%. mdpi.com
Automated solid-phase peptide synthesis (SPPS) platforms represent another cornerstone of high-throughput synthesis. These systems can be programmed to perform the repetitive cycles of deprotection, coupling, and washing required for peptide chain assembly. chempep.comsigmaaldrich.com The integration of specialized building blocks, such as pseudoproline dipeptides, into automated SPPS protocols can further streamline the production of complex or aggregation-prone sequences. chempep.com For large-scale screening, peptides can be synthesized in parallel on functionalized supports like cellulose (B213188) discs, allowing for the simultaneous creation of extensive peptide libraries. springernature.com Furthermore, advanced techniques like Suzuki-Miyaura cross-coupling can be adapted to microtiter plates for high-throughput diversification, enabling the rapid generation and screening of peptide analogues with varied properties. acs.org
Table 1: Microwave-Assisted Synthesis of N-Boc-Protected Dipeptide Methyl Esters mdpi.com
| Entry | N-Boc-Amino Acid | Amino Acid Methyl Ester | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Boc-Gly-OH | H-Phe-OMe | 20 | 90 |
| 2 | Boc-Ala-OH | H-Phe-OMe | 20 | 92 |
| 3 | Boc-Val-OH | H-Phe-OMe | 40 | 70 |
| 4 | Boc-Phe-OH | H-Gly-OMe | 20 | 94 |
| 5 | Boc-Phg-OH | H-Ala-OMe | 20 | 93 |
Chemical Derivatization and Analogue Synthesis
Chemical derivatization is a key strategy for modulating the properties of peptides. For H-Tyr-Tyr-NH2, modifications can be targeted to the N-terminus, the C-terminus, or the phenolic side chains of the tyrosine residues to create a diverse range of analogues.
N-Terminal Modifications
The N-terminal α-amino group of H-Tyr-Tyr-NH2 is a primary site for chemical modification. A variety of strategies have been developed for the selective functionalization of this position. nih.gov One of the most effective methods is reductive alkylation using aldehyde derivatives. This reaction is highly selective for the N-terminal amine, even in the presence of other nucleophilic groups like the ε-amino group of lysine, with reported selectivities greater than 99:1. nih.gov The reaction proceeds under mild conditions (e.g., pH 6.1, room temperature) and allows for the introduction of bioorthogonal functional groups. nih.gov A key advantage of this method over acylation is that it preserves the positive charge of the N-terminus, which can be crucial for biological interactions. nih.gov
Other N-terminal modification strategies include:
Acylation: Introducing acetyl (Ac-) or other acyl groups can neutralize the N-terminal charge and is sometimes performed to prevent unwanted side reactions during subsequent modification steps. rsc.org
Condensation with 2-Pyridinecarboxaldehyde (2PCA): This reagent and its derivatives can be used for selective N-terminal modification under mild, aqueous conditions, often without the need for genetic engineering of the peptide. ccspublishing.org.cn
SuFEx Click Chemistry: The reaction of the N-terminal amine with rhodamine-conjugated aryl fosylates has been shown to achieve complete conversion for modifying peptides. rsc.org
C-Terminal Modifications (beyond amide)
While H-Tyr-Tyr-NH2 possesses a C-terminal amide, further modifications at this terminus can introduce novel properties. The conversion of the terminal amide or the precursor carboxylic acid to other functionalities is an important tool in peptide chemistry. jpt.com
A versatile method for creating diverse C-terminal amides involves the direct, DMAP-catalyzed reaction of N-protected peptides with isocyanates. acs.org This approach generates a variety of C-capped peptides by forming a new amide bond and releasing CO₂ as the sole byproduct, making it an atom-economic and environmentally friendly process. acs.org The method is compatible with standard N-protecting groups like Fmoc, Boc, and Cbz and has been shown to proceed without racemization. acs.org
Beyond amide diversification, the C-terminus can be converted into several other functional groups to alter stability, charge, or reactivity. jpt.com
Table 2: Examples of C-Terminal Modifications and Their Applications jpt.com
| Modification | Primary Application/Comment |
|---|---|
| Ester (e.g., Methyl, Ethyl) | Removes negative charge, can act as a prodrug, used in structure-activity relationship (SAR) studies. |
| Aldehyde | A reactive handle for subsequent ligation with hydroxylamines or hydrazines. |
| p-Nitroanilide (pNA) | Used as a chromogenic substrate for protease assays; cleavage releases UV-active pNA. |
| 7-amino-4-methylcoumarinyl (Amc) | A fluorogenic group for studying protease activity and specificity. |
| Hydrazide | Can act as a reactive handle or a metal-binding motif. |
| Hydroxamic acid | Known for its metal-chelating properties, particularly as a motif in metalloprotease inhibitors. |
Side-Chain Functionalization and Substitution
The two phenolic side chains of the tyrosine residues in H-Tyr-Tyr-NH2 are key targets for functionalization. The unique reactivity of the phenol (B47542) group allows for a range of modifications. nih.govthieme-connect.com
A characteristic reaction of tyrosine is oxidative coupling to form a dityrosine cross-link. This bond can be formed enzymatically, for example, using horseradish peroxidase (HRP) in the presence of hydrogen peroxide. nih.gov The enzyme activates the phenolic side chain to form a tyrosine radical, which then reacts with another to form the covalent bond. nih.gov This type of cross-linking can be used to create dimers or constrained cyclic analogues of the parent peptide.
More advanced chemical methods have been developed for site-selective modification of tyrosine residues:
Palladium-Catalyzed Olefination: A late-stage functionalization can be achieved via Pd-catalyzed ortho-olefination of O-silanol-protected tyrosine residues, allowing for the introduction of vinyl groups. nih.gov
Tyrosine-Click Reactions: Triazolinedione (TAD) reagents react rapidly and selectively with the phenol group of tyrosine, enabling conjugation with other molecules. rsc.orgresearchgate.net
Enzymatic Modification: Besides HRP, other enzymes like laccase can be used to modify tyrosine residues. Laccase-catalyzed methods can efficiently introduce functional groups onto tyrosine residues under mild conditions, often with fewer oxidative side reactions compared to other systems. mdpi.com
Table 3: Comparison of Catalytic Methods for Tyrosine Modification mdpi.com
| Catalyst | Typical Reaction Conditions | Key Characteristics |
|---|---|---|
| Hemin | Requires catalyst and oxidant (e.g., H₂O₂) | A simple mimetic of peroxidase enzymes. |
| Horseradish Peroxidase (HRP) | Requires enzyme and H₂O₂ | High catalytic activity; modification tends to occur on surface-exposed tyrosine residues. |
| Laccase | Requires enzyme and O₂ (from air) | High modification efficiency under mild conditions without needing additional oxidants; can reduce side reactions. |
Incorporation of Non-Canonical Amino Acids
To create analogues with fundamentally different properties, one or both tyrosine residues in H-Tyr-Tyr-NH2 can be replaced with non-canonical amino acids (ncAAs). This substitution is most readily achieved using chemical synthesis, particularly Solid-Phase Peptide Synthesis (SPPS). nih.govmdpi.com
In this approach, a protected ncAA is used as a building block in the same way as a canonical amino acid during the stepwise assembly of the peptide on a solid support. mdpi.com SPPS is highly versatile and allows for the incorporation of a vast array of ncAAs with modified side chains or even altered backbones, a feat not easily accomplished with biological systems. nih.gov The chemical synthesis of peptides containing ncAAs is generally efficient for sequences up to 50-60 residues in length. nih.govmdpi.com
The incorporation of ncAAs can be used to introduce:
Halogenated Tyrosines: To modulate electronic properties and binding interactions.
Alkylated or Acylated Tyrosines: To introduce new functionalities or probes.
Amino Acids with Different Aromatic Rings: To alter steric bulk and aromatic interactions.
Photo-crosslinkers: To study peptide-receptor interactions.
Table 4: Examples of Non-Canonical Tyrosine Analogues for Incorporation
| Non-Canonical Amino Acid | Structural Change | Potential Application |
|---|---|---|
| 3-Fluoro-L-Tyrosine | Fluorine atom on the phenyl ring | Probing electronic interactions, ¹⁹F NMR studies |
| O-Methyl-L-Tyrosine | Methyl ether at the hydroxyl group | Removing hydrogen-bonding capability |
| L-4-Azidophenylalanine | Azide group in place of hydroxyl | Bioorthogonal "click" chemistry handle |
| L-4-Benzoylphenylalanine | Benzoyl group in place of hydroxyl | Photo-activated cross-linking |
| D-Tyrosine | Change in stereochemistry (D-isomer) | Increasing stability against enzymatic degradation researchgate.net |
Purification and Isolation Methodologies for Synthetic this compound
Following synthesis, the crude peptide must be purified to remove impurities such as deletion sequences, incompletely deprotected peptides, and residual reagents. The standard and most powerful technique for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . acs.org
In RP-HPLC, the crude peptide mixture is loaded onto a column containing a nonpolar stationary phase (e.g., C18-silica). A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase is used for elution. The mobile phase is usually acidified with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), which helps to sharpen peaks and improve separation. acs.org The more hydrophobic a peptide is, the longer it is retained on the column. Fractions are collected and analyzed for purity, and those containing the desired product are pooled.
Alternative purification techniques include:
Supercritical Fluid Chromatography (SFC): This method uses supercritical CO₂ as the primary mobile phase, offering advantages in speed and reduced organic solvent consumption. acs.org
Ion-Exchange Chromatography: This technique separates molecules based on charge and can be used as an orthogonal purification step to RP-HPLC.
Once the peptide is purified (often as a TFA salt from RP-HPLC), a salt exchange may be necessary to obtain the final hydrochloride (HCl) salt. This can be achieved by dissolving the purified peptide in a suitable solvent and treating it with hydrochloric acid, followed by precipitation or lyophilization. researchgate.netacs.org A common final step is lyophilization (freeze-drying), which removes all solvents to yield the peptide as a stable, fluffy powder. researchgate.net For instance, a final product can be obtained by lyophilizing the purified peptide from a 1 M HCl solution to ensure the formation of the hydrochloride salt with high purity. researchgate.net Simpler workup procedures like trituration with a non-polar solvent such as ethyl acetate (B1210297) (EtOAc) can also be employed to isolate the dipeptide HCl salt from reaction mixtures. unibo.it
Structural Characterization and Conformational Analysis of H Tyr Tyr Nh2 Hcl
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the molecular structure and conformational landscape of peptides. The following sections detail the application of key spectroscopic techniques in the analysis of H-Tyr-Tyr-NH2 HCl and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. For this compound, 1H and 13C NMR would provide detailed information about the chemical environment of each atom.
In a hypothetical 1H NMR spectrum of this compound in a solvent like DMSO-d6, one would expect to observe distinct signals for the amide, aromatic, alpha, and beta protons. The aromatic protons of the two tyrosine residues would likely appear as doublets in the range of δ 6.5-7.5 ppm. The alpha-protons, adjacent to the chiral centers, would resonate further downfield, typically between δ 4.0 and 5.0 ppm. The beta-protons would show more complex splitting patterns due to their diastereotopic nature. The amide protons and the terminal amine hydrochloride protons would be observable, with their chemical shifts being sensitive to hydrogen bonding and solvent exchange. For instance, in studies of L-tyrosine hydrochloride, the ortho protons of the aromatic ring appear as doublets around δ 6.86 and δ 7.16 ppm. ajchem-a.com
The 13C NMR spectrum would complement the 1H NMR data, with the carbonyl carbons resonating at the most downfield shifts (around 170-175 ppm). The aromatic carbons would appear in the δ 115-160 ppm region, and the alpha- and beta-carbons would be found at higher field strengths. For L-tyrosine hydrochloride, the carboxyl carbon signal is observed at 172.6 ppm, while the alpha- and beta-carbons are at 55.4 ppm and 35.9 ppm, respectively. ajchem-a.com
Two-dimensional NMR techniques, such as COSY, TOCSY, HSQC, and NOESY, would be instrumental in assigning these resonances and elucidating through-bond and through-space connectivities. NOESY data, in particular, would provide crucial distance constraints between protons, which are essential for defining the peptide's preferred conformation in solution.
Mass Spectrometry (MS) Applications in Peptide Analysis
Mass spectrometry is a primary technique for determining the molecular weight and sequence of peptides. For this compound, electrospray ionization (ESI) mass spectrometry would be the method of choice. The ESI-MS spectrum would be expected to show a prominent peak for the molecular ion [M+H]⁺. The theoretical monoisotopic mass of the free base H-Tyr-Tyr-NH2 is 343.15 g/mol . nih.gov
Tandem mass spectrometry (MS/MS) would be employed to confirm the amino acid sequence. Collision-induced dissociation (CID) of the precursor ion would generate a series of fragment ions. The most common fragmentation occurs at the peptide bonds, leading to the formation of b- and y-ions. The analysis of the mass differences between consecutive ions in the b- and y-series would unambiguously confirm the Tyr-Tyr sequence. For example, in the analysis of other tyrosine-containing peptides, fragmentation patterns clearly reveal cleavage sites at the amide bonds.
| Ion Type | Sequence | Expected m/z |
| b1 | Tyr | 164.07 |
| y1 | Tyr-NH2 | 181.09 |
| b2 | Tyr-Tyr | 327.14 |
| y2 | H-Tyr-Tyr-NH2 | 344.15 |
| This table presents theoretical m/z values for the primary b and y ions of H-Tyr-Tyr-NH2. |
Circular Dichroism (CD) Spectroscopy for Conformational Studies
Circular Dichroism (CD) spectroscopy is a sensitive technique for studying the secondary structure of peptides in solution. psu.edu The far-UV CD spectrum (190-250 nm) of this compound would provide information on its backbone conformation. A strong negative band around 200 nm would suggest a predominantly random coil structure, which is common for short, flexible peptides. The presence of characteristic bands, such as a negative band around 218 nm and a positive band around 195 nm, would indicate the formation of β-sheet structures, while α-helical structures would be identified by negative bands at approximately 222 nm and 208 nm, and a positive band around 193 nm.
The near-UV CD spectrum (250-320 nm) is sensitive to the environment of the aromatic side chains. creative-proteomics.com For this compound, the two tyrosine residues would be the primary contributors to the near-UV CD spectrum, with characteristic signals around 275-282 nm. unito.it The sign and magnitude of these signals can provide insights into the local environment and the relative orientation of the two aromatic rings, which are influenced by the peptide's tertiary structure. Studies on other tyrosine-containing peptides have shown that the tyrosine residues can give rise to significant Cotton effects in the near-UV region. nih.gov
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide detailed information about the functional groups and molecular vibrations within a peptide. For this compound, both techniques would offer complementary insights into its structure.
The IR spectrum would be characterized by several key absorption bands. The amide I band, primarily due to C=O stretching, would appear around 1630-1680 cm⁻¹. The amide II band, arising from N-H bending and C-N stretching, would be found near 1510-1580 cm⁻¹. For L-tyrosine hydrochloride, the C=O vibration of the carboxylic acid is observed at 1735 cm⁻¹ in the FTIR spectrum. researchgate.net The broad absorption in the 2500-3300 cm⁻¹ region would be indicative of O-H and N-H stretching vibrations, likely broadened due to hydrogen bonding and the presence of the hydrochloride. researchgate.net
Raman spectroscopy would provide complementary information. The amide I and III bands are typically strong in the Raman spectrum. Furthermore, the vibrations of the aromatic rings of the tyrosine residues would give rise to distinct peaks. In studies of L-tyrosine, characteristic Raman bands are observed at 1617 cm⁻¹ (Y8a, symmetric in-plane ring stretching), 1208 cm⁻¹ (Y7a, ring-C stretching), and 1178 cm⁻¹ (Y9a, in-plane C-H bending). rsc.org These bands are sensitive to the local environment and hydrogen bonding of the phenolic hydroxyl group. rsc.org
X-ray Crystallography and Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic-resolution structure of a molecule in the solid state. nih.gov While a crystal structure for this compound is not publicly available, analysis of closely related C-terminally amidated dipeptide hydrochloride salts, such as H-Gly-Tyr-NH2 HCl and H-Pro-Tyr-NH2 HCl, provides valuable insights into the likely structural features. nih.gov
In the crystalline state, this compound would be expected to adopt a specific, low-energy conformation. The crystal structure would reveal precise bond lengths, bond angles, and torsion angles. A key feature would be the extensive network of hydrogen bonds that stabilize the crystal lattice. These would involve the N-terminal ammonium (B1175870) group, the peptide backbone amide groups, the C-terminal amide, the phenolic hydroxyl groups of the tyrosine side chains, and the chloride counter-ion. nih.gov Based on related structures, it is probable that the molecules would form sheet-like structures, with the chloride ions mediating interactions between adjacent peptide molecules. nih.gov The relative orientation of the two tyrosine side chains would be of particular interest, as this would be influenced by crystal packing forces and potential π-π stacking interactions.
| Parameter | Description | Expected Observation in this compound |
| Space Group | The symmetry of the crystal lattice. | Would be determined from the diffraction pattern. |
| Unit Cell Dimensions | The dimensions of the repeating unit of the crystal. | Would define the size of the asymmetric unit. |
| Torsion Angles (φ, ψ) | Define the backbone conformation of the peptide. | Would fall within allowed regions of the Ramachandran plot. |
| Hydrogen Bonding | Non-covalent interactions that stabilize the structure. | An extensive network involving peptide groups, side chains, and the chloride ion. |
| Intermolecular Contacts | Interactions between adjacent molecules in the crystal. | Would likely involve hydrogen bonding and van der Waals interactions. |
| This table outlines the key parameters that would be obtained from an X-ray crystallographic analysis of this compound. |
Computational Approaches to Conformational Sampling
Computational methods, such as molecular dynamics (MD) simulations and quantum mechanical calculations, are powerful tools for exploring the conformational landscape of peptides. nih.govnih.gov For a flexible molecule like this compound, these approaches can provide insights into the relative energies of different conformations and the dynamics of their interconversion.
A typical computational study would begin with the generation of a starting structure, which could then be subjected to energy minimization to find a local energy minimum. To explore a wider range of conformations, techniques like simulated annealing or replica exchange molecular dynamics could be employed. These simulations would model the peptide in a solvent environment, typically water, to mimic physiological conditions.
The analysis of the simulation trajectories would reveal the preferred conformations of the peptide, characterized by the distribution of backbone (φ, ψ) and side-chain (χ) torsion angles. Ramachandran plots would be used to visualize the allowed backbone conformations. researchgate.net Furthermore, the simulations could identify stable intramolecular hydrogen bonds and the average distances between different parts of the molecule, providing a dynamic picture of the peptide's structure. Such studies on similar peptides have been used to understand structure-activity relationships. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a powerful tool to explore the conformational space of peptides in a dynamic environment. For this compound, MD simulations are typically performed using established force fields like AMBER or GROMOS, which have been parameterized for amino acids. ontosight.aiacs.org These simulations can track the movement of each atom over time, providing a detailed picture of the peptide's flexibility and the interactions that stabilize different conformations.
While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, general principles from simulations of other dipeptides, particularly those with aromatic residues, can be informative. aip.orgnih.gov These studies highlight that the conformational ensemble of such peptides is often governed by a balance of intramolecular hydrogen bonds, hydrophobic interactions between the side chains, and interactions with the surrounding solvent. The presence of the hydrochloride salt would further influence the conformational preferences by affecting the charge distribution and potential for electrostatic interactions.
Simulations of tyrosine-containing peptides often investigate the rotamer populations of the side-chain dihedral angles (χ1 and χ2), which determine the orientation of the phenolic ring. nih.gov These orientations are critical for potential π-π stacking interactions between the two tyrosine residues in this compound.
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations provide a more accurate description of the electronic structure and energetics of different peptide conformations compared to classical force fields. Methods like Density Functional Theory (DFT) are frequently employed to investigate the relative stabilities of various conformers. academie-sciences.fracademie-sciences.fr For a molecule like this compound, QM calculations can elucidate the subtle electronic interactions, including hydrogen bonding and aromatic interactions, that dictate its preferred shapes.
Studies on analogous dipeptides, such as those containing a single tyrosine residue, have shown that QM calculations can predict the geometries of stable conformations with high accuracy. researchgate.netcumhuriyet.edu.tr These calculations typically involve optimizing the geometry of various starting conformations to find the local and global energy minima on the potential energy surface. The results of such calculations for this compound would be crucial for understanding the intrinsic conformational preferences of the molecule, independent of the solvent environment. A study on a tyrosine dipeptide analogue highlighted the significant effect of stabilizing interactions between the N-H bond and the aromatic ring. academie-sciences.fr
Conformational Energy Landscapes and Preferred Conformations
The conformational energy landscape of a peptide is a map of its potential energy as a function of its dihedral angles, most notably the backbone angles phi (φ) and psi (ψ), often visualized in a Ramachandran plot. illinois.eduaip.org For this compound, the landscape is expected to be complex due to the rotational freedom of the two tyrosine side chains.
Analysis of similar dipeptides suggests that preferred conformations often correspond to recognized secondary structure elements like β-turns and extended structures. nih.gov The relative energies of these conformations determine their population at equilibrium. For instance, studies on Ala-Tyr dipeptides have identified both folded and extended structures as low-energy conformations.
For this compound, specific conformations would be stabilized by intramolecular hydrogen bonds, potentially between the amide backbone groups or involving the phenolic hydroxyl groups of the tyrosine side chains. Furthermore, π-π stacking between the aromatic rings of the two tyrosine residues could significantly stabilize certain folded conformations. The precise dihedral angles defining these preferred conformations would need to be determined through detailed QM and MD studies.
Below is a hypothetical representation of data that would be generated from such studies:
Table 1: Hypothetical Low-Energy Conformations of this compound from QM Calculations
| Conformation ID | Backbone Dihedral Angles (φ, ψ) | Side Chain Dihedral Angles (χ1, χ2) | Relative Energy (kcal/mol) | Key Interactions |
| Conf-1 | (-120°, 120°) | (60°, 90°), (-60°, 90°) | 0.00 | Extended β-strand, minimal side-chain interaction |
| Conf-2 | (-80°, 70°) | (180°, 90°), (60°, -90°) | 1.25 | Folded (β-turn like), potential H-bond |
| Conf-3 | (-70°, -40°) | (180°, 0°), (180°, 0°) | 2.50 | Helical-like, potential π-π stacking |
Note: This table is for illustrative purposes and is based on typical findings for similar dipeptides. Specific data for this compound is not available in the cited literature.
Biological Activity and Mechanisms of Action of H Tyr Tyr Nh2 Hcl in Vitro/preclinical Focus
Receptor Interactions and Binding Affinity Studies
The initial assessment of a novel compound's biological activity often involves characterizing its interactions with cellular receptors. For peptides like H-Tyr-Tyr-NH2 HCl, this is a critical step in identifying potential therapeutic targets and understanding its mechanism of action.
The structural characteristics of this compound, particularly the presence of tyrosine residues, suggest potential interactions with receptors that recognize aromatic amino acids. Tyrosine is a crucial amino acid in many biochemical processes and its phenolic group can participate in hydrophobic interactions and hydrogen bonding. researchgate.net The N-terminal tyrosine is often a critical component for the binding of opioid peptides to their receptors. Based on the structure of this compound, putative receptor targets could include, but are not limited to, opioid receptors (mu, delta, kappa), cholecystokinin (B1591339) (CCK) receptors, and other G-protein coupled receptors (GPCRs) that have binding pockets accommodating aromatic side chains. For instance, studies on related tyrosine-containing peptides have demonstrated affinity for various receptors, including somatostatin (B550006) and vasopressin receptors. acs.orgtandfonline.com
Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the target receptor is competed with the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined. A lower Ki or IC50 value indicates a higher binding affinity.
| Receptor Target | Radioligand Used | Test Compound | Ki (nM) |
| Mu-opioid Receptor | [³H]DAMGO | This compound | 85 |
| Delta-opioid Receptor | [³H]DPDPE | This compound | 150 |
| Kappa-opioid Receptor | [³H]U-69593 | This compound | >1000 |
| CCK-A Receptor | [¹²⁵I]CCK-8 | This compound | 250 |
| CCK-B Receptor | [¹²⁵I]CCK-8 | This compound | 300 |
| Note: The data in this table is hypothetical and for illustrative purposes only. |
This hypothetical data would suggest that this compound has a moderate affinity for the mu-opioid receptor and lower affinities for the delta-opioid and CCK receptors, with negligible affinity for the kappa-opioid receptor.
Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time data on the kinetics of molecular interactions. nih.gov In an SPR experiment, one interacting partner (e.g., the receptor) is immobilized on a sensor chip, and the other (the analyte, this compound) is flowed over the surface. The binding and dissociation of the analyte are monitored by changes in the refractive index at the sensor surface. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of affinity.
A hypothetical SPR analysis of the interaction between this compound and a putative receptor target, such as the mu-opioid receptor, could yield the following kinetic parameters:
| Interaction Pair | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (KD) (nM) |
| This compound & Mu-opioid Receptor | 1.2 x 10⁵ | 1.0 x 10⁻³ | 83 |
| Note: The data in this table is hypothetical and for illustrative purposes only. |
These hypothetical results would provide a more detailed understanding of the binding kinetics, complementing the affinity data from radioligand binding assays.
Ligand-gated ion channels (LGICs) are transmembrane proteins that open to allow ion flow in response to the binding of a chemical messenger. wikipedia.orgnih.gov To investigate whether this compound can modulate LGICs, electrophysiological techniques such as patch-clamp recordings on cells expressing specific LGICs would be employed. These studies would assess whether the compound can act as an agonist (opening the channel), an antagonist (blocking the action of an agonist), or a modulator (altering the channel's response to an agonist).
For example, a study could investigate the effect of this compound on the GABAA receptor, a chloride-permeable LGIC. The results could be presented as follows:
| LGIC Target | Agonist | Test Compound | Effect | Potency (EC50/IC50) |
| GABAA Receptor | GABA | This compound | No direct agonistic effect | - |
| GABAA Receptor | GABA | This compound | Potentiation of GABA-induced current | 500 nM |
| Note: The data in this table is hypothetical and for illustrative purposes only. |
This hypothetical finding would indicate that this compound does not directly activate the GABAA receptor but can enhance its function in the presence of its natural ligand, GABA.
Enzymatic Interactions and Modulation
In addition to receptor interactions, small peptides can also interact with and modulate the activity of enzymes. Given its peptide nature, this compound could potentially act as a substrate, inhibitor, or activator of various proteases or other enzymes.
Enzyme assays are performed to determine if a compound can affect the rate of an enzyme-catalyzed reaction. For this compound, one could investigate its effect on enzymes such as aminopeptidases, which cleave amino acids from the N-terminus of peptides, or other proteases.
An enzyme inhibition assay would typically involve incubating the enzyme with its substrate in the presence and absence of this compound. The rate of product formation is measured, and the half-maximal inhibitory concentration (IC50) of the compound can be determined.
A hypothetical study on the effect of this compound on aminopeptidase (B13392206) N could yield the following results:
| Enzyme | Substrate | Test Compound | Effect | IC50 (µM) |
| Aminopeptidase N | Leucine-p-nitroanilide | This compound | Competitive Inhibition | 25 |
| Note: The data in this table is hypothetical and for illustrative purposes only. |
This hypothetical data would suggest that this compound can act as a competitive inhibitor of aminopeptidase N, potentially by binding to the active site of the enzyme and preventing the substrate from binding.
In Vitro Biological Screening and Phenotypic AssaysNo data available.
Cell Proliferation and Viability Assays
Direct studies on the effect of this compound on cell proliferation and viability are not extensively documented in peer-reviewed literature. However, research on other dipeptides suggests that these molecules can influence cell growth in a context-dependent manner. For instance, certain dipeptides have been shown to either inhibit or promote cell proliferation depending on the cell type and the specific amino acid sequence.
Cyclic dipeptides, also known as diketopiperazines (DKPs), which can be formed from linear dipeptides, have demonstrated a range of biological activities, including the prevention of cell division. mdpi.com For example, a mixture of cyclo(L-Tyr-L-Pro), cyclo(L-Val-L-Pro), and cyclo(L-Phe-L-Pro) initiated cell death in HeLa and Caco-2 cell cultures. nih.gov The cytotoxicity of various proline-based DKPs has been evaluated against several cancer cell lines, with some showing moderate to strong inhibitory effects. mdpi.com
The cytotoxic effects of various compounds are often evaluated using the MTT assay, which measures cell viability. revhipertension.comphcog.com In studies on other compounds, dose-dependent reductions in the viability of cancer cell lines such as A549 (lung cancer), HT-29 (colorectal cancer), and HepG2 (liver cancer) have been reported. researchgate.netmdpi.com While no specific data tables for this compound are available, the table below illustrates a hypothetical representation of how such data might be presented based on typical cell viability assays.
Hypothetical Data Table: Effect of this compound on Cancer Cell Viability
| Cell Line | Concentration (µM) | % Cell Viability (Mean ± SD) |
|---|---|---|
| MCF-7 | 10 | 95.2 ± 4.1 |
| 50 | 82.5 ± 5.3 | |
| 100 | 65.8 ± 6.2 | |
| A549 | 10 | 98.1 ± 3.8 |
| 50 | 88.4 ± 4.9 | |
| 100 | 72.3 ± 5.5 |
Apoptosis and Necrosis Pathway Investigations
The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. While direct evidence for this compound inducing apoptosis is not available, studies on related peptides provide some insights. For example, a synthetic peptide, H-Phe-Ser-Leu-Leu-Arg-Tyr-NH2, has been shown to induce apoptosis in neuronal cells. frontiersin.org
Apoptosis is often investigated through assays that detect the activation of caspases, a family of proteases crucial for the execution of the apoptotic program. The cleavage of substrates like poly(ADP-ribose) polymerase (PARP) is another hallmark of apoptosis. unl.edu Flow cytometry analysis using Annexin V and propidium (B1200493) iodide (PI) staining is a common method to distinguish between viable, apoptotic, and necrotic cells. unistra.fr
Research on other molecules has shown that they can induce apoptosis through the activation of the c-Jun-NH2-kinase (JNK) pathway. core.ac.uk Furthermore, the tumor suppressor protein p53 plays a central role in regulating apoptosis, and its activation can lead to the expression of pro-apoptotic genes. uni-duesseldorf.de
The table below provides a hypothetical representation of data from an apoptosis assay.
Hypothetical Data Table: Apoptosis Induction by this compound in HT-29 Cells
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
|---|---|---|---|
| Control | 3.2 ± 0.8 | 1.5 ± 0.4 | 0.8 ± 0.2 |
| This compound (50 µM) | 15.6 ± 2.1 | 5.8 ± 1.2 | 1.1 ± 0.3 |
| This compound (100 µM) | 28.4 ± 3.5 | 12.3 ± 1.9 | 1.5 ± 0.5 |
Cell Migration and Invasion Studies
Cell migration and invasion are critical processes in cancer metastasis. While there are no specific studies on the effect of this compound on these processes, research on other peptides has shown inhibitory effects. For instance, a recombinant tyrosine-sulfated haemathrin was found to significantly diminish thrombin-promoted cell migration and invasion in SKOV3 and MDA-MB-231 cancer cells. mdpi.com This inhibition was associated with the downregulation of signaling pathways involving Akt, ERK, and p38. mdpi.com
Wound healing assays and Transwell invasion assays are common in vitro methods to assess cell migration and invasion, respectively. nih.gov Studies on other compounds have demonstrated a reduction in the migratory and invasive capacities of aggressive breast cancer cells. frontiersin.org
The table below illustrates hypothetical data from a cell migration assay.
Hypothetical Data Table: Inhibition of MDA-MB-231 Cell Migration by this compound
| Treatment | Wound Closure (%) at 24h |
|---|---|
| Control | 95.8 ± 3.7 |
| This compound (50 µM) | 62.4 ± 5.1 |
| This compound (100 µM) | 35.9 ± 4.8 |
Neurotransmitter Release and Uptake Modulation (in neuronal cell lines/preps)
Tyrosine is a precursor for the synthesis of key neurotransmitters, including dopamine (B1211576) and norepinephrine (B1679862). researchgate.net Therefore, it is plausible that this compound could modulate neurotransmitter systems.
A study on a related heptapeptide, H-Phe-Ile-Tyr-His-Ser-Tyr-Lys-OH, demonstrated selective modulation of serotonergic and dopaminergic transmission in rat brain hypothalamic slices. nih.gov This peptide was found to significantly increase the uptake of serotonin (B10506) (5-HT) and the release of dopamine (DA), without affecting norepinephrine (NA) uptake or release. nih.gov Another peptide, Tyr-Pro-Trp-Gly-NH2 (Tyr-W-MIF-1), isolated from the human brain, has been shown to act as both an opiate agonist and antagonist. nih.gov
Furthermore, thyrotropin-releasing hormone (TRH) has been found to modulate dopamine receptors in the rat brain. nih.gov These findings suggest that peptides can have specific and complex interactions with neurotransmitter systems.
The table below presents hypothetical data on neurotransmitter release.
Hypothetical Data Table: Effect of this compound on Neurotransmitter Release from PC12 Cells
| Treatment | Dopamine Release (% of Control) | Serotonin Release (% of Control) |
|---|---|---|
| Control | 100 ± 8.2 | 100 ± 7.5 |
| This compound (10 µM) | 135.4 ± 10.1 | 105.2 ± 6.8 |
| This compound (50 µM) | 172.8 ± 12.5 | 110.7 ± 8.1 |
Inflammatory Mediator Release Assays (in immune cells)
The potential anti-inflammatory activity of this compound is an area of interest, given that some peptides have demonstrated such properties. For example, certain proline-rich peptides have been shown to attenuate inflammation by blocking the degradation of IκBα. nih.gov
The release of inflammatory mediators, such as cytokines and chemokines, from immune cells like macrophages is a key aspect of the inflammatory response. Studies on other peptides have shown modulation of inflammatory cytokine production. For example, the peptide H-Phe-Ser-Leu-Leu-Arg-Tyr-NH2 has been shown to inhibit trypsin-induced cytokine release from human umbilical vein endothelial cells. nih.gov
Assays to measure the release of inflammatory mediators often involve stimulating cells like RAW 264.7 macrophages with lipopolysaccharide (LPS) and then measuring the levels of cytokines such as TNF-α, IL-6, and IL-1β in the cell supernatant using ELISA or other immunoassays. jrespharm.comjapsonline.com
The table below shows hypothetical data from an inflammatory mediator release assay.
Hypothetical Data Table: Inhibition of LPS-Induced Cytokine Release by this compound in RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 25.3 ± 4.1 | 15.8 ± 3.2 |
| LPS (1 µg/mL) | 1580.6 ± 120.5 | 950.2 ± 85.7 |
| LPS + this compound (50 µM) | 975.4 ± 98.2 | 580.9 ± 60.1 |
| LPS + this compound (100 µM) | 620.1 ± 75.6 | 350.5 ± 42.8 |
Biochemical Target Identification and Validation
The identification of specific biochemical targets is crucial to understanding the mechanism of action of any bioactive compound. For this compound, definitive targets have not been fully elucidated. However, based on its structure and the activities of related peptides, several potential targets can be proposed.
Given the presence of two tyrosine residues, enzymes involved in tyrosine metabolism or signaling pathways regulated by tyrosine phosphorylation are potential candidates. Tyrosinamide itself has been described as a simple mimic of tyrosine and is essential for the catalytic activity of several enzymes of pharmaceutical interest. acs.org
Peptide transporters, such as those from the solute carrier (SLC) family, could be involved in the cellular uptake of this compound. researchgate.net Additionally, G protein-coupled receptors (GPCRs) are common targets for peptides and could be modulated by this dipeptide. For example, the dipeptide Bz-Arg-Trp-NH2 has been identified as an agonist for the GPR54 receptor. unistra.fr
Further research, potentially utilizing techniques like affinity chromatography, proteomics, and computational modeling, is required to identify and validate the specific biochemical targets of this compound.
Structure Activity Relationship Sar Studies of H Tyr Tyr Nh2 Hcl Analogues
Systematic Alanine (B10760859) Scanning and Point Mutation Studies
Systematic alanine scanning is a widely used technique to determine the contribution of individual amino acid side chains to a peptide's biological activity and binding affinity. mdpi.comrapidnovor.com In this method, each amino acid residue is systematically replaced with alanine. Alanine is chosen because its small, non-bulky methyl side chain is considered relatively neutral and generally does not alter the main-chain conformation, thus allowing for the assessment of the original side chain's importance. mdpi.comrapidnovor.com
For H-Tyr-Tyr-NH2, an alanine scan would involve the synthesis and evaluation of two primary analogues: H-Ala-Tyr-NH2 and H-Tyr-Ala-NH2. The biological activity of these analogues would be compared to the parent compound.
Substitution at Tyr¹ (H-Ala-Tyr-NH2): The replacement of the N-terminal tyrosine with alanine would probe the significance of the phenolic hydroxyl group and the aromatic ring at this position for receptor interaction. A significant loss of activity would suggest that the Tyr¹ side chain is a critical pharmacophoric element.
Substitution at Tyr² (H-Tyr-Ala-NH2): Similarly, substituting the C-terminal tyrosine with alanine would reveal the importance of its side chain. The results would indicate whether both tyrosine residues are essential or if one is more critical for biological function.
Point mutation studies extend beyond simple alanine scanning by introducing other amino acids to probe the effects of different physicochemical properties, such as charge, polarity, and size. mdpi.comtandfonline.com For instance, replacing a tyrosine residue with phenylalanine would help determine the role of the hydroxyl group, as phenylalanine retains the aromatic ring but lacks the polar -OH group.
Illustrative Data from Alanine Scanning of a Tyr-Containing Peptide Analogue:
| Compound | Sequence | Relative Binding Affinity (%) |
| Parent Peptide | H-Tyr-X-Y-Phe-NH2 | 100 |
| Analogue 1 | H-Ala -X-Y-Phe-NH2 | 15 |
| Analogue 2 | H-Tyr-X-Y-Ala -NH2 | 5 |
| This table illustrates hypothetical data based on typical alanine scanning results for peptides where aromatic residues are crucial for activity, showing a significant decrease in affinity upon substitution. |
Truncation and Extension Strategies
Truncation and extension strategies involve modifying the length of the peptide to identify the minimal sequence required for activity and to explore the effects of additional residues. mdpi.comacs.org
Truncation Studies: For H-Tyr-Tyr-NH2, truncation would involve removing one of the tyrosine residues to see if a single amino acid amide (H-Tyr-NH2) retains any activity. This helps to understand if the dipeptide structure is the minimal active unit. Often, truncation of a peptide leads to a significant loss of potency, indicating that the full sequence is necessary for optimal receptor interaction. acs.org
Extension Strategies: Conversely, extension involves adding amino acids to either the N-terminus or C-terminus. For example, creating tripeptides like H-Gly-Tyr-Tyr-NH2 or H-Tyr-Tyr-Gly-NH2 could reveal if extending the peptide backbone enhances or diminishes activity. The nature of the added amino acid (e.g., hydrophobic, charged, or small) would provide further SAR insights. Studies on other peptides have shown that N-terminal extension can sometimes lead to altered receptor selectivity or potency. mdpi.com
Chiral Inversion and Stereochemical Effects on Activity
The stereochemistry of amino acids is a critical determinant of peptide conformation and, consequently, biological activity. researchgate.netacs.org Chiral inversion involves replacing one or more L-amino acids with their D-enantiomers. wikipedia.org This modification can have profound effects on the peptide's three-dimensional structure and its ability to bind to a chiral receptor.
For H-Tyr-Tyr-NH2, four diastereomers can be synthesized and evaluated:
H-L-Tyr-L-Tyr-NH2 (the native form)
H-D-Tyr-L-Tyr-NH2
H-L-Tyr-D-Tyr-NH2
H-D-Tyr-D-Tyr-NH2
The introduction of D-amino acids can lead to several outcomes:
Reduced or Abolished Activity: Often, the precise spatial arrangement of side chains in the all-L-peptide is required for receptor binding, and introducing a D-amino acid disrupts this conformation, leading to a loss of affinity. researchgate.net
Altered Receptor Selectivity: In some cases, a change in stereochemistry can shift the binding preference of the peptide from one receptor subtype to another.
Increased Potency or Stability: Occasionally, a D-amino acid can stabilize a bioactive conformation or increase resistance to enzymatic degradation, resulting in enhanced potency and duration of action. researchgate.net
Circular dichroism studies can be employed to verify that changes in the chirality of the amino acids in the sequence result in different structural conformations. researchgate.net
Pharmacophore Modeling and Design Principles
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. researchgate.netmdpi.comnih.govnih.gov For H-Tyr-Tyr-NH2 and its analogues, a pharmacophore model would typically be generated based on a set of active compounds.
The key pharmacophoric features for a Tyr-Tyr dipeptide are likely to include:
Aromatic/Hydrophobic Centers: The two phenyl rings of the tyrosine residues.
Hydrogen Bond Donors/Acceptors: The phenolic hydroxyl groups, the N-terminal amine, the C-terminal amide, and the peptide backbone carbonyl and N-H groups.
Positive Ionizable Feature: The N-terminal amino group.
By analyzing the common features of highly active analogues and comparing them to inactive ones, a 3D pharmacophore model can be constructed. This model serves as a template for designing new, potentially more potent or selective compounds and for virtual screening of chemical databases to find novel scaffolds that match the pharmacophore. nih.govugm.ac.id
Key Design Principles Derived from SAR:
The presence of two aromatic rings separated by a specific distance is likely crucial.
The phenolic hydroxyl groups may be essential for hydrogen bonding with the receptor.
The C-terminal amide may be important for activity, potentially forming a key hydrogen bond.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comacs.orgnih.gov For H-Tyr-Tyr-NH2 analogues, a 2D or 3D-QSAR study would be conducted on a dataset of synthesized compounds with measured biological activities.
2D-QSAR: This approach correlates activity with various calculated molecular descriptors, such as:
Physicochemical properties: LogP (lipophilicity), molecular weight, molar refractivity.
Topological indices: Describing molecular branching and shape.
Electronic parameters: Such as the Hammett constant for substituents on the aromatic rings.
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D models. tandfonline.com These methods align a series of molecules and calculate steric and electrostatic fields around them. The variations in these fields are then correlated with changes in biological activity, producing 3D contour maps that highlight regions where modifications would be favorable or unfavorable for activity.
A QSAR model for H-Tyr-Tyr-NH2 analogues could reveal, for example, that increased hydrophobicity at a particular position enhances activity, while a bulky substituent at another position is detrimental. These models provide predictive power for designing new analogues with improved properties. tandfonline.comacs.orgimist.ma
Illustrative QSAR Data Table for Dipeptide Analogues:
| Analogue | LogP | Molecular Weight | Electronic Parameter (σ) | Predicted Activity | Observed Activity |
| 1 | 1.5 | 372.4 | 0.00 | 5.8 | 5.9 |
| 2 | 2.0 | 402.5 | -0.17 | 6.5 | 6.4 |
| 3 | 1.3 | 406.8 | +0.23 | 5.2 | 5.3 |
| 4 | 2.5 | 448.5 | -0.27 | 7.1 | 7.0 |
| This table presents a hypothetical QSAR dataset illustrating the correlation between physicochemical descriptors and biological activity. |
Computational Modeling and Molecular Design Applied to H Tyr Tyr Nh2 Hcl
Molecular Docking Studies with Predicted Receptor Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of H-Tyr-Tyr-NH2 HCl, molecular docking can be employed to identify potential biological receptors and elucidate the binding interactions at a molecular level. While specific docking studies on this compound are not extensively documented in publicly available literature, the principles can be extrapolated from studies on similar tyrosine-containing molecules.
A key application of molecular docking for this compound would be to screen it against a library of known protein structures to identify potential binding targets. The tyrosine residues, with their phenolic hydroxyl groups and aromatic rings, are capable of forming a variety of interactions, including hydrogen bonds, pi-pi stacking, and hydrophobic interactions. These interactions are crucial for the binding affinity and specificity of the dipeptide to a receptor.
For instance, studies on the docking of phenolic compounds to the enzyme tyrosinase have revealed that these molecules can bind within the hydrophobic pocket surrounding the enzyme's active site. It is plausible that this compound could exhibit similar binding modes with various receptors, where the tyrosine side chains play a pivotal role in anchoring the molecule within a binding pocket.
Molecular dynamics (MD) simulations can further refine the results of molecular docking. A study on a dityrosine-containing peptide, which is structurally analogous to H-Tyr-Tyr-NH2, demonstrated that the side chain conformations of the tyrosine residues are dynamic and can interconvert on a picosecond timescale nih.govresearchgate.net. This flexibility is a critical factor in how the molecule adapts to a binding site. An MD simulation of an this compound-receptor complex would provide insights into the stability of the binding pose and the conformational changes that occur upon binding.
A hypothetical molecular docking study of this compound with a predicted receptor might yield the following data:
| Parameter | Value | Description |
| Binding Affinity (kcal/mol) | -8.5 | A lower binding affinity indicates a more stable complex. |
| Hydrogen Bonds | 3 | Number of hydrogen bonds formed between the ligand and receptor. |
| Pi-Pi Stacking Interactions | 2 | Number of stacking interactions between aromatic rings. |
| Interacting Residues | Asp12, Phe45, Tyr98 | Key amino acid residues in the receptor's binding site. |
This table is illustrative and based on typical outputs of molecular docking studies.
De Novo Peptide Design Based on this compound Scaffold
De novo peptide design involves the creation of new peptide sequences with desired structures and functions from scratch. The this compound dipeptide can serve as a foundational scaffold for the design of novel peptides with enhanced or entirely new properties. The tyrosine-tyrosine linkage provides a rigid yet versatile base that can be elaborated upon.
The process of de novo design using the this compound scaffold would involve several computational steps:
Scaffold Selection and Preparation: The three-dimensional structure of this compound would be used as the starting point.
Fragment Addition: Computational algorithms would be used to add amino acid residues or other chemical fragments to the N-terminus, C-terminus, or the side chains of the tyrosine residues.
Conformational Sampling: The newly generated peptide would be subjected to conformational searches to identify low-energy structures.
Scoring and Selection: The designed peptides would be evaluated based on various criteria, such as predicted binding affinity to a target, stability, and synthetic accessibility.
For example, building upon the this compound scaffold, one could design a library of tri- or tetrapeptides with varying amino acids at the N-terminus. These new peptides could then be computationally screened for their ability to bind to a specific receptor.
| Designed Peptide | Modification from Scaffold | Predicted Function |
| Ala-Tyr-Tyr-NH2 | Addition of Alanine (B10760859) | Enhanced receptor binding |
| Gly-Tyr-Tyr-NH2 | Addition of Glycine | Increased flexibility |
| Phe-Tyr-Tyr-NH2 | Addition of Phenylalanine | Stronger aromatic interactions |
This table provides hypothetical examples of peptides designed from the this compound scaffold.
Homology Modeling of Receptor-Peptide Complexes
Homology modeling, also known as comparative modeling, is a technique used to construct an atomic-resolution model of a "target" protein from its amino acid sequence and an experimental three-dimensional structure of a related homologous protein (the "template"). This method can be extended to model the interaction between a peptide like this compound and its receptor, especially when an experimental structure of the complex is unavailable.
If a receptor for this compound is identified, and the structure of a homologous receptor in complex with a similar peptide is known, homology modeling can be used to build a model of the this compound-receptor complex. The process would involve:
Template Identification: Finding a known protein-peptide complex structure where the protein is homologous to the target receptor and the peptide is similar to this compound.
Sequence Alignment: Aligning the amino acid sequence of the target receptor with the template receptor.
Model Building: Building the three-dimensional model of the receptor based on the alignment and the template structure.
Peptide Placement: Docking or manually placing this compound into the binding site of the modeled receptor, guided by the position of the peptide in the template complex.
Refinement and Validation: Optimizing the geometry of the modeled complex and validating its quality using various computational tools.
A study on a dityrosine-containing peptide provides a relevant parallel. Molecular dynamics simulations of this peptide revealed stable side-chain rotamers when part of a larger peptide structure nih.govresearchgate.net. This suggests that in a receptor-peptide complex, the conformation of this compound would likely be well-defined and could be accurately modeled using homology-based approaches.
Virtual Screening for Novel Modulators
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. The this compound structure can be used as a query in ligand-based virtual screening to find other molecules with similar properties that might interact with the same receptor.
Alternatively, if a receptor for this compound is known or has been predicted, structure-based virtual screening can be performed. In this approach, a library of compounds is computationally docked to the binding site of the receptor, and the compounds are ranked based on their predicted binding affinity. This can lead to the discovery of novel and diverse chemical scaffolds that modulate the function of the target receptor.
A typical virtual screening workflow involving this compound could be:
Target Identification: Identification of a putative receptor for this compound.
Library Preparation: Assembling a large database of chemical compounds for screening.
Docking and Scoring: Docking each compound in the library to the receptor's binding site and scoring the interactions.
Hit Selection: Selecting the top-scoring compounds for further experimental validation.
Research on the virtual screening of dipeptide libraries has shown that coarse-grained molecular dynamics can be used to predict their self-association capabilities, which is a crucial property for their biological activity and drug-likeness mdpi.com.
| Compound ID | Docking Score (kcal/mol) | Predicted Activity |
| ZINC12345 | -9.2 | Agonist |
| ZINC67890 | -8.8 | Antagonist |
| ZINC54321 | -8.5 | Allosteric Modulator |
This table shows representative data from a virtual screening campaign.
Machine Learning and AI Applications in Peptide Research
Machine learning (ML) and artificial intelligence (AI) are increasingly being used to accelerate peptide research and drug discovery. These technologies can be applied to various aspects of studying this compound and related peptides.
Predicting Peptide Properties: ML models can be trained to predict various properties of peptides, such as their bioactivity, solubility, and cell permeability, based on their amino acid sequence and structure. For this compound, an ML model could predict its potential biological activities by analyzing its structural features in comparison to a large dataset of known bioactive peptides. Deep learning models, such as PepMNet, have been developed to predict peptide properties using hierarchical graph representations that integrate atom-level and amino acid-level information rsc.orgchemrxiv.org.
Analysis of Molecular Dynamics Simulations: AI can be used to analyze the large datasets generated from molecular dynamics simulations of this compound. This can help in identifying key conformational states and understanding the dynamics of its interaction with receptors.
The application of deep learning for predicting the antioxidative properties of peptides has shown that models can identify patterns in amino acid sequences that correlate with specific activities nih.gov. Given that tyrosine residues are known to have antioxidant properties, such models could be particularly relevant for studying this compound.
Analytical Methodologies for H Tyr Tyr Nh2 Hcl in Research Samples
Chromatographic Quantification in Complex Matrices
Chromatographic techniques are the cornerstone of peptide quantification, providing the necessary resolving power to isolate specific analytes from intricate sample backgrounds like plasma, tissue homogenates, or cell culture media. scispace.com
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), stands as the most prevalent and powerful technique for the analysis of dipeptides like H-Tyr-Tyr-NH2 HCl from biological samples. scispace.comnih.gov This approach combines the superior separation capabilities of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the high sensitivity and specificity of mass spectrometric detection. nih.gov
The method generally involves reversed-phase chromatography, where the peptide is separated on a C18 column. researchgate.net The mobile phase typically consists of an aqueous component with an acid modifier (e.g., formic acid or nonafluoropentanoic acid) and an organic component like acetonitrile. researchgate.net A gradient elution, where the concentration of the organic solvent is increased over time, is used to effectively separate peptides. researchgate.net
Following chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI), and detected by the mass spectrometer. arabjchem.org For quantitative studies, selected reaction monitoring (SRM) is often employed, where specific precursor-to-product ion transitions for this compound are monitored, providing excellent specificity and reducing background noise. researchgate.net While specific studies detailing the analysis of this compound are not abundant, methods for similar dipeptides provide a strong framework for its quantification. researchgate.netarabjchem.orgnih.gov For instance, the analysis of a related thyminyl dipeptide, Thy-(Tyr-Tyr), utilized a Proteo C18 column with an ESI source, demonstrating a common setup for such molecules. arabjchem.org
Table 1: Representative LC-MS Parameters for Dipeptide Analysis This table is a composite based on typical methodologies for similar dipeptides and does not represent a specific validated assay for this compound.
| Parameter | Typical Condition/Value | Reference |
|---|---|---|
| Chromatography System | UPLC or HPLC | nih.gov |
| Column | Reversed-phase C18 (e.g., Supelcosil ABZ+ Plus, Jupiter Proteo) | researchgate.netarabjchem.org |
| Mobile Phase A | Water with 0.1% Formic Acid or 2 mM NFPA, pH 2.8 | researchgate.netfrontiersin.org |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | researchgate.netfrontiersin.org |
| Flow Rate | 0.4 - 1.0 mL/min (may involve a split before MS) | researchgate.netfrontiersin.org |
| Ionization Source | Electrospray Ionization (ESI), positive mode | arabjchem.org |
| Detection Mode | Tandem Mass Spectrometry (MS/MS) | scispace.comresearchgate.net |
| Quantification Method | Selected Reaction Monitoring (SRM) | researchgate.net |
Gas chromatography (GC) is primarily suited for analyzing volatile and thermally stable compounds. americanpeptidesociety.org Peptides, including this compound, are inherently non-volatile and thermally labile due to their polar nature and zwitterionic properties. americanpeptidesociety.orgnih.gov Therefore, their analysis by GC-MS is not possible without a chemical derivatization step to increase volatility and thermal stability. scispace.comamericanpeptidesociety.org
The derivatization process involves converting the polar functional groups (amine, carboxyl, and the hydroxyl groups on the tyrosine side chains) into less polar, more volatile moieties. nih.govmdpi.com Common approaches include:
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) convert active hydrogens on -OH, -NH2, and -COOH groups to trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (tBDMS) ethers and esters. northwestern.eduwvu.edu
Acylation/Esterification: A two-step process is often used, starting with esterification of the carboxyl group (e.g., with methanolic HCl) followed by acylation of the amine and hydroxyl groups with reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.govnih.gov This creates derivatives that are highly responsive in electron capture negative ionization (ECNI) mode, enhancing sensitivity. nih.gov
After derivatization, the sample is injected into the GC-MS system for separation and detection. wvu.edu While this approach has been successfully applied to amino acids and some dipeptides, it is a multi-step, labor-intensive process. scispace.comnih.gov The potential for incomplete derivatization or degradation during the high temperatures of the GC inlet can introduce variability. wvu.edu For these reasons, and due to the advent of robust LC-MS methods, GC-MS is less commonly used for peptide analysis today. americanpeptidesociety.org
Table 2: Common Derivatization Reagents for GC-MS Analysis of Peptides and Amino Acids
| Reagent | Abbreviation | Target Functional Groups | Reference |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -COOH, -OH, -NH2, -SH | wvu.edu |
| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | -COOH, -OH, -NH2, -SH | northwestern.edu |
| Pentafluoropropionic Anhydride (used after esterification) | PFPA | -NH2, -OH, -SH | nih.govnih.gov |
| Alkyl Chloroformates | - | -NH2 | wvu.edu |
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov It is particularly well-suited for the analysis of polar and charged molecules like peptides and can be an attractive alternative to LC. nih.gov
For the analysis of this compound, a cationic peptide at low pH, a simple capillary zone electrophoresis (CZE) method could be employed. The separation is performed in a fused-silica capillary filled with a background electrolyte (BGE), which is often a buffer at a specific pH. nih.gov For peptides similar to this compound, acidic buffers are common. For example, a method developed for the tetrapeptide H-Tyr-(D)Arg-Phe-Phe-NH2 utilized a BGE of 0.1 M malonic acid at pH 2.5. nih.govresearchgate.net The addition of modifiers like cyclodextrins to the BGE can be used to improve resolution, especially for separating closely related substances or stereoisomers. nih.govchromatographytoday.com Detection is typically performed by UV absorbance, often at a low wavelength (~200 nm) to detect the peptide bond. nih.govchromatographytoday.com
Table 3: Example Capillary Electrophoresis Conditions for Tyr-Containing Peptides These conditions are for related, more complex peptides and serve as a starting point for method development for this compound.
| Parameter | Condition/Value | Analyte | Reference |
|---|---|---|---|
| Background Electrolyte (BGE) | 0.1 M malonic acid, pH 2.5, with 7 mM heptakis(2,6-di-O-methyl)-β-cyclodextrin | H-Tyr-(D)Arg-Phe-Phe-NH2 | nih.govresearchgate.net |
| Background Electrolyte (BGE) | 0.1 M phosphoric acid, pH 3.0, with triethanolamine (B1662121) and 18-crown-6-tetracarboxylic acid | H-Tyr-(D)Ala-Phe-Phe-NH2 | researchgate.net |
| Capillary | Fused silica (B1680970) (e.g., 75 µm i.d.) | General | nih.gov |
| Voltage | Up to 30 kV | General | nih.gov |
| Detection | UV Absorbance at 200 nm | General | nih.govchromatographytoday.com |
In Vitro Stability and Enzymatic Degradation of H Tyr Tyr Nh2 Hcl
Stability in Biological Fluids (e.g., plasma, serum, cell culture media)
While specific studies detailing the half-life of H-Tyr-Tyr-NH2 HCl in biological fluids like plasma, serum, or cell culture media are not extensively documented in publicly available literature, the stability of small peptides in these environments is generally known to be limited. Biological fluids are rich in a variety of proteolytic enzymes, including aminopeptidases and other exopeptidases, that can rapidly degrade peptides. nih.govuomustansiriyah.edu.iq For instance, studies on other short peptides have demonstrated rapid degradation when incubated in plasma or brain homogenates. nih.govmdpi.com The presence of an unblocked N-terminus on H-Tyr-Tyr-NH2 makes it a likely substrate for aminopeptidases present in serum and plasma. nih.govnih.gov The degradation of other tyrosine-containing dipeptides has been observed in the presence of skin homogenates, which also contain various peptidases. researchgate.net Therefore, it is anticipated that this compound would exhibit a relatively short half-life in these biological matrices due to enzymatic hydrolysis.
Identification of Metabolites and Degradation Products
The enzymatic degradation of this compound is expected to yield specific metabolites resulting from the cleavage of its peptide bond. The primary degradation pathway likely involves the hydrolysis of the peptide bond between the two tyrosine residues.
The expected degradation products are:
Tyrosine (Tyr): The N-terminal amino acid released upon cleavage of the Tyr-Tyr peptide bond.
Tyrosinamide (Tyr-NH2): The C-terminal, amidated portion of the original dipeptide.
Further degradation of Tyrosinamide by other peptidases could potentially cleave the C-terminal amide group, leading to the formation of a second molecule of Tyrosine. The degradation of tyrosine itself involves a complex metabolic pathway, ultimately leading to fumarate (B1241708) and acetoacetate. nih.govwikipedia.org The initial breakdown products of H-Tyr-Tyr-NH2 are summarized in the table below.
| Precursor Compound | Potential Metabolites |
| H-Tyr-Tyr-NH2 | Tyrosine, Tyrosinamide |
Enzymatic Degradation Pathways and Responsible Enzymes
The degradation of H-Tyr-Tyr-NH2 is primarily mediated by peptidases, which are enzymes that hydrolyze peptide bonds. Based on the structure of the dipeptide, two main classes of exopeptidases are the most probable agents of its degradation.
Aminopeptidases: This class of enzymes cleaves amino acids from the N-terminus of peptides. uomustansiriyah.edu.iq Aminopeptidases are abundant in various tissues and biological fluids. nih.gov Specifically, aminopeptidases that show a preference for large hydrophobic N-terminal residues, such as tyrosine, are likely to be key players in the degradation of H-Tyr-Tyr-NH2. nih.gov For example, a rat brain enkephalin aminopeptidase (B13392206) has been shown to hydrolyze the N-terminal tyrosine from Met-enkephalin, yielding L-tyrosine and the remaining tetrapeptide. nih.gov This enzyme also catalyzes the hydrolysis of the dipeptide L-Tyr-L-Arg. jst.go.jp
Dipeptidyl Peptidase III (DPP-III): This zinc-exopeptidase is known to cleave dipeptide moieties from the N-termini of various oligopeptides. nih.govtandfonline.commdpi.com Notably, dipeptides with two aromatic residues, such as Tyr-Tyr, have been identified as potent inhibitors of DPP-III from rat brain, suggesting a strong interaction with the enzyme's active site. tandfonline.commdpi.com While inhibition is not the same as hydrolysis, this strong binding suggests that H-Tyr-Tyr-NH2 could be a substrate or at least a target for this enzyme. However, the activity and specificity of DPP-III can vary significantly between species and tissues; for instance, human erythrocyte DPP-III is only weakly inhibited by dipeptides with aromatic pairs. mdpi.com
Other Proteases: In specific environments like the digestive system, endopeptidases such as pepsin could also contribute to cleavage, as they preferentially hydrolyze peptide bonds adjacent to aromatic amino acids. nih.gov
Direct kinetic studies detailing the hydrolysis of H-Tyr-Tyr-NH2 (e.g., determining Km and kcat values) are scarce in the literature. However, data from inhibition studies can provide insight into the interaction of this dipeptide with specific enzymes. The dipeptide Tyr-Tyr has been shown to be a potent competitive inhibitor of Dipeptidyl Peptidase III (DPP-III) from rat brain.
Table of Interaction Data for Tyr-Tyr with Rat Brain DPP-III
| Enzyme | Source | Compound | Inhibition Constant (Ki) | Reference |
| Dipeptidyl Peptidase III | Rat Brain | Tyr-Tyr | 5.8 µM | mdpi.com |
This Ki value indicates a high affinity of the Tyr-Tyr dipeptide for the active site of rat brain DPP-III. While this demonstrates a strong interaction, it does not directly quantify the rate of hydrolysis. Further kinetic studies would be necessary to determine if it acts primarily as a substrate to be cleaved or as an inhibitor of the enzyme's action on other peptides.
Advanced Research Applications and Future Perspectives
Development of H-Tyr-Tyr-NH2 HCl as a Research Tool
This compound holds significant potential for development as a multifaceted research tool, primarily due to its peptidic nature and the presence of two tyrosine residues. Tyrosine is a crucial amino acid involved in numerous physiological processes, and its derivatives are often explored for their biological activities. medchemexpress.comnih.gov The development of this compound as a research tool can be envisioned in several key areas:
Probing Receptor-Ligand Interactions: Similar to other dipeptides like H-Val-Tyr-NH2 HCl, which is used in receptor binding studies, this compound can be employed to investigate the binding sites of various receptors. vulcanchem.com The two aromatic tyrosine side chains can participate in hydrophobic and aromatic stacking interactions, making it a candidate for studying receptors that recognize such motifs.
Enzyme Inhibition Assays: Di- and tripeptides and their analogs have demonstrated a range of bioactivities, including enzyme inhibition. researchgate.net this compound could be screened against a variety of enzymes, such as proteases or kinases, to identify potential inhibitory effects. For instance, other tyrosine-containing peptides have been investigated as inhibitors of enzymes like tyrosinase and angiotensin-converting enzyme (ACE). targetmol.comnih.gov
Structure-Activity Relationship (SAR) Studies: this compound can serve as a foundational molecule for SAR studies. vulcanchem.com By systematically modifying its structure—for example, by altering the amino acid sequence, introducing unnatural amino acids, or changing the C-terminal modification—researchers can elucidate the chemical features essential for a particular biological activity. This approach is fundamental in the development of more potent and selective peptide-based compounds.
Building Block for Peptide Synthesis: With its defined stereochemistry, this compound can be utilized as a building block in the synthesis of larger, more complex peptides. vulcanchem.com Its incorporation into a peptide sequence can be used to introduce specific structural constraints or to act as a recognition motif for a biological target.
The potential research applications of this compound, inferred from studies on analogous dipeptides, are summarized in the table below.
| Research Application Area | Potential Use of this compound | Analogous Compound Example | Citation |
| Receptor Binding Studies | Probing binding sites of receptors recognizing aromatic/hydrophobic moieties. | H-Val-Tyr-NH2 HCl | vulcanchem.com |
| Enzyme Inhibition | Screening for inhibitory activity against enzymes like proteases and kinases. | H-Tyr-Phe-OH (ACE inhibitor) | targetmol.com |
| Drug Development | Serving as a lead compound for peptide-based therapeutics. | H-Val-Tyr-NH2 HCl | vulcanchem.com |
| Peptide Synthesis | A building block for creating larger, biologically active peptides. | H-Val-Tyr-NH2 HCl | vulcanchem.com |
Integration with Omics Technologies (Proteomics, Metabolomics)
The integration of this compound with "omics" technologies, such as proteomics and metabolomics, represents a frontier in understanding its biological roles. These technologies provide a global view of molecular changes in biological systems and can help to identify the pathways and networks affected by this dipeptide. acs.org
In proteomics , the large-scale study of proteins, this compound could be used in several ways. For example, if the dipeptide is found to have a specific cellular effect, proteomics could be used to identify changes in protein expression or post-translational modifications (PTMs) in response to treatment with the compound. acs.org Given that tyrosine phosphorylation is a critical PTM in cell signaling, this compound might influence phosphorylation-dependent pathways, which could be monitored using phospho-proteomics techniques. nih.gov Furthermore, chemical proteomics approaches could be developed where a modified version of this compound is used as a probe to identify its direct protein binding partners within a complex biological sample. uni-muenchen.de
In metabolomics , which is the comprehensive analysis of metabolites, studies could reveal how this compound is metabolized by cells and its impact on metabolic pathways. Untargeted metabolomics could identify novel metabolites derived from this compound or downstream metabolic changes. A powerful emerging strategy is "reverse metabolomics," where libraries of synthetic compounds are created and their mass spectrometry signatures are searched against public metabolomics datasets to find potential biological contexts. escholarship.org This approach could be applied to a library of this compound derivatives to uncover previously unknown biological roles. escholarship.org
Potential for Diagnostic Biomarker Research
There is significant potential for this compound and related molecules in the field of diagnostic biomarker research. Alterations in amino acid and peptide levels have been linked to various diseases. nih.govnih.gov
Tyrosine itself has been identified as a potential biomarker in several conditions. For instance, elevated levels of tyrosine in serum have been observed in patients with Parkinson's disease and have been studied in the context of type 2 diabetes. nih.govnih.gov The dipeptide H-Tyr-Phe-OH has been investigated as a potential biomarker for thyroid nodules. targetmol.com This suggests that this compound, as a dipeptide of tyrosine, could also have its levels altered in disease states, making it a candidate for biomarker discovery.
Recent advances in metabolomics have highlighted the role of novel amino acid conjugates in disease. A "reverse metabolomics" study successfully identified a series of previously uncharacterized bile acids conjugated with amino acids, including tyrosine, that were significantly elevated in patients with inflammatory bowel disease (IBD). escholarship.org This discovery underscores the potential for identifying novel, disease-associated molecules that, like this compound, are derived from basic biological building blocks.
The table below summarizes findings from a reverse metabolomics study that could inform a research strategy for this compound in biomarker discovery.
| Finding from Reverse Metabolomics Study | Implication for this compound Research | Citation |
| Novel bile acids conjugated to amino acids (including Tyr) are associated with IBD. | Suggests that novel tyrosine-containing dipeptides or their conjugates could be undiscovered biomarkers for IBD or other inflammatory diseases. | escholarship.org |
| Synthetic compound libraries can be screened against metabolomics data to find biological relevance. | A library of derivatives of this compound could be synthesized and screened to identify potential disease associations. | escholarship.org |
| Specific bacterial genera can produce these conjugated bile acids. | The gut microbiome could potentially produce or metabolize this compound, linking it to gut health and disease. | escholarship.org |
Emerging Research Directions for this compound in Peptide Science
The field of peptide science is continuously evolving, opening up new avenues for the application of dipeptides like this compound.
One major emerging area is the development of peptide-based biomaterials , particularly hydrogels. acs.org Short peptides, including dipeptides, have been shown to self-assemble into hydrogels with properties suitable for biomedical applications such as 3D cell culture, drug delivery, and tissue engineering. acs.orgnih.gov The aromatic rings of the tyrosine residues in this compound could facilitate π-π stacking interactions, which are often a driving force in the self-assembly of peptide hydrogels. nih.gov Future research could explore the potential of this compound and its derivatives to form such functional biomaterials.
Another significant trend is the development of novel peptide synthesis and modification strategies . orgsyn.org While traditional peptide synthesis methods are well-established, there is a continuous drive to develop more efficient, sustainable, and versatile techniques. orgsyn.org Research into "inverse" N→C direction peptide synthesis and other innovative amide bond-forming reactions could facilitate the creation of novel this compound analogs with unique properties. orgsyn.org Furthermore, the development of peptidomimetics—compounds that mimic the structure and function of peptides but with improved stability and bioavailability—is a key area of drug discovery. researchgate.netnih.gov this compound could serve as a template for the design of such peptidomimetics.
Finally, there is growing interest in the biological activities of short peptides . While historically much of the focus was on larger polypeptide hormones and enzymes, it is now recognized that di- and tripeptides can have significant biological effects of their own. researchgate.net There is preliminary evidence suggesting that L-Tyrosyl-L-tyrosinamide may possess antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai A major future direction will be the systematic and thorough investigation of these and other potential bioactivities of this compound, moving from initial screening to detailed mechanistic studies.
Q & A
Basic Research Questions
Q. How can researchers determine the solubility and stability of H-Tyr-Tyr-NH2 HCl under varying experimental conditions?
- Methodological Answer : Solubility can be assessed using UV-Vis spectroscopy or gravimetric analysis in solvents like water, DMSO, or PBS. Stability studies require HPLC or mass spectrometry to monitor degradation products under stressors (e.g., pH extremes, temperature, light exposure). For reproducible results, follow NIH guidelines for documenting experimental conditions, including solvent purity, temperature control (±0.5°C), and agitation methods . Storage recommendations (e.g., -20°C in desiccated form) should align with safety data sheets for analogous compounds .
Q. What analytical techniques are optimal for verifying the purity and structural integrity of this compound?
- Methodological Answer : Use tandem techniques:
- HPLC : Reverse-phase chromatography with a C18 column and UV detection at 280 nm (for tyrosine absorbance) to quantify purity .
- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm backbone structure and rule out side-chain modifications .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (C₁₈H₂₃N₃O₃·HCl: theoretical 365.14 g/mol) and detect impurities .
Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity in vitro?
- Methodological Answer :
- Dose Range : Start with logarithmic dilutions (e.g., 1 nM–100 μM) based on prior studies of similar dipeptides .
- Controls : Include vehicle-only (e.g., PBS/DMSO) and positive controls (e.g., known receptor agonists).
- Assay Selection : Use fluorometric calcium flux assays for receptor activation or MTT assays for cytotoxicity .
- Statistical Power : Calculate sample size using power analysis (α=0.05, β=0.2) to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory data on this compound’s receptor selectivity be resolved?
- Methodological Answer :
- Binding Assays : Perform competitive radioligand binding assays (e.g., ³H-labeled ligands) across related receptors (e.g., opioid, NPY receptors) to quantify IC₅₀ values .
- Data Normalization : Account for batch-to-batch peptide purity variations using HPLC-adjusted concentrations .
- Cross-Validation : Replicate findings in orthogonal systems (e.g., transfected cell lines vs. primary neurons) .
Q. What strategies optimize the synthesis of this compound to minimize side products?
- Methodological Answer :
- Solid-Phase Synthesis : Use Fmoc-protected tyrosine residues and HATU/DIPEA activation for efficient coupling .
- Purification : Apply gradient elution in HPLC (0.1% TFA in acetonitrile/water) to separate dipeptide from truncated sequences.
- Quality Control : Monitor reaction progress via LC-MS and FTIR to detect premature deprotection or oxidation .
Q. How should researchers address discrepancies in potentiometric titration data for this compound?
- Methodological Answer :
- Derivative Analysis : Apply first/second-derivative plots to identify overlapping pKa values from ionizable groups (e.g., amine, carboxyl) .
- Buffer Interference : Use ion-suppression agents (e.g., 0.1 M KCl) to minimize ionic strength effects.
- Validation : Cross-check with computational pKa prediction tools (e.g., MarvinSketch) and NMR titration .
Q. What experimental frameworks are recommended for studying this compound’s pharmacokinetics in vivo?
- Methodological Answer :
- Dosing Routes : Compare intravenous, intraperitoneal, and oral administration to assess bioavailability .
- Analytical Method : Use LC-MS/MS with stable isotope-labeled internal standards for plasma/tissue quantification .
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including randomization and blinding .
Data Analysis & Reproducibility
Q. How can researchers ensure statistical rigor in this compound studies?
- Methodological Answer :
- Pre-Registration : Document hypotheses and analysis plans via platforms like Open Science Framework .
- Outlier Detection : Use Grubbs’ test or ROUT method (Q=1%) to identify anomalous data points .
- Meta-Analysis : Aggregate data from multiple labs using random-effects models to assess effect size heterogeneity .
Q. What are best practices for validating this compound’s mechanisms of action across models?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
